molecular formula C16H15N5O2 B2735585 5-amino-N-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950241-63-1

5-amino-N-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2735585
CAS No.: 950241-63-1
M. Wt: 309.329
InChI Key: VFQPHXMMOZJIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of 1,2,3-Triazole Chemistry

The 1,2,3-triazole scaffold emerged as a critical heterocyclic system in the early 20th century, with its aromaticity and stability distinguishing it from other nitrogen-rich rings. Initial synthetic routes, such as the oxidative coupling of glyoxal, hydrazine, and sodium nitrile, provided limited functional group tolerance. The discovery of the Huisgen 1,3-dipolar cycloaddition in the 1960s marked a turning point, enabling the reaction between azides and alkynes to form 1,4- or 1,5-disubstituted triazoles. However, thermal Huisgen reactions suffered from regioselectivity issues, as product distributions depended heavily on substrate electronic effects.

The introduction of metal catalysts revolutionized triazole synthesis. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), reported in 2002, ensured near-exclusive 1,4-regioselectivity under mild conditions. Ruthenium-based systems later expanded access to 1,5-disubstituted variants. These advances laid the groundwork for derivatizing triazoles with pharmacophoric groups, such as the carboxamide and methoxyphenyl moieties in 5-amino-N-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide.

Table 1: Key Milestones in 1,2,3-Triazole Synthesis

Year Development Regioselectivity Catalytic System Reference
1960 Thermal Huisgen Cycloaddition Mixed None
2002 Copper-Catalyzed Azide-Alkyne Cycloaddition 1,4 Cu(I)
2010 Ruthenium-Catalyzed Cycloaddition 1,5 Ru(II)
2018 Two-Step Cyano Functionalization 1,5 Cu(I)/Oxidative

Development of Aminotriazole Carboxamide Research

Aminotriazole carboxamides gained prominence in the 1990s as bioisosteres for imidazole and carboxylic acid derivatives. Early work focused on substituting the triazole’s 1- and 4-positions with aryl and carboxamide groups to enhance hydrogen-bonding capacity. For example, 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonyl chlorides served as precursors to oxadiazoles and flavonoids. The introduction of amino groups at the 5-position, as seen in this compound, emerged from Dimroth cyclization studies using β-nitrilesulfones and aryl azides.

Critical advancements included:

  • Acid Chloride Intermediates : Treating 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids with thionyl chloride generated reactive acyl chlorides, which were amidated with aromatic amines to install the carboxamide group.
  • Regiocontrol Strategies : Microwave-assisted reactions and phase-transfer catalysis improved yields in challenging substitutions, such as introducing the 4-methoxyphenyl moiety.

Research Significance of this compound

This compound’s structure integrates three pharmacologically relevant features:

  • 1-Phenyl Group : Enhances lipophilicity and π-stacking interactions with biological targets.
  • 4-Methoxyphenyl Carboxamide : Provides hydrogen-bond acceptor sites while modulating electronic properties via the methoxy substituent.
  • 5-Amino Substituent : Serves as a hydrogen-bond donor, potentially improving target binding affinity.

Table 2: Structural and Physicochemical Properties

Property Value Method/Source
Molecular Formula C₁₆H₁₄ClN₅O₂ PubChem CID 16421191
Molecular Weight 343.77 g/mol
Hydrogen Bond Donors 2 (NH₂, CONH)
Hydrogen Bond Acceptors 5 (Triazole N, O, CONH)
Aromatic Ring Count 3

The molecule’s planar triazole core facilitates conjugation across the carboxamide and aryl groups, as evidenced by X-ray crystallography data from related structures. This conjugation likely stabilizes charge-transfer complexes in materials science applications.

Current Research Landscape and Challenges

Despite synthetic advances, key challenges persist:

  • Regioselectivity in Polysubstituted Triazoles : Installing amino, carboxamide, and aryl groups at specific positions remains non-trivial, often requiring multistep sequences.
  • Catalyst Compatibility : Transition metal residues from CuAAC or Ru-based reactions can complicate pharmaceutical applications, necessitating costly purification.
  • Scalability : Reactions involving azides pose safety concerns at industrial scales due to their explosive potential.

Recent innovations address these issues:

  • Flow Chemistry : Continuous-flow systems minimize azide accumulation, improving safety profiles.
  • Organocatalytic Approaches : Metal-free conditions using thiourea catalysts achieve moderate regiocontrol, albeit with lower yields.

Properties

IUPAC Name

5-amino-N-(4-methoxyphenyl)-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-23-13-9-7-11(8-10-13)18-16(22)14-15(17)21(20-19-14)12-5-3-2-4-6-12/h2-10H,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQPHXMMOZJIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-amino-N-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (referred to as ATC ) belongs to the class of 1,2,3-triazoles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of ATC, focusing on its synthesis, structural characteristics, and various pharmacological effects.

Synthesis and Structural Characteristics

ATC can be synthesized through microwave-assisted nucleophilic ring-opening reactions involving N-guanidinosuccinimide and piperidine, followed by subsequent modifications. The molecular structure features a 5-amino-1H-1,2,3-triazole core linked to a 4-methoxyphenyl group and a phenyl group, contributing to its potential biological activity.

Crystal Structure Analysis

The crystal structure of ATC has been characterized using X-ray crystallography. Key features include:

  • Planarity : The five-membered triazole ring is planar with specific bond lengths indicating tautomerism potential.
  • Hydrogen Bonding : Intermolecular hydrogen bonds play a significant role in stabilizing the molecular structure.

Table 1 summarizes the bond lengths observed in the crystal structure:

Bond TypeLength (Å)
C1—N31.3353(14)
C2—N21.3153(15)
N1—C11.3435(15)
C1—N41.3580(14)
C2—N31.3656(14)

Antimicrobial Activity

ATC derivatives have shown promising antimicrobial properties against various pathogens. Research indicates that compounds within this class exhibit significant activity against bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of ATC on melanoma cells. For example, a derivative of ATC demonstrated selective cytotoxicity towards human melanoma cells (VMM917), exhibiting a 4.9-fold increase in cytotoxicity compared to normal cells. The mechanism involves cell cycle arrest at the S phase and a reduction in melanin production, suggesting potential as an alternative treatment for melanoma.

Antiparasitic Activity

The compound has also been explored for its efficacy against Trypanosoma cruzi , the causative agent of Chagas disease. A phenotypic screening approach identified ATC derivatives that significantly reduced parasite burden in infected cells with submicromolar activity (pEC50 > 6). This highlights its potential as a lead compound for treating neglected tropical diseases.

Structure-Activity Relationship (SAR)

The biological activity of ATC is closely related to its structural components. Modifications at specific positions on the triazole ring can enhance or diminish activity:

  • Fluorination : Introducing fluorine at meta or para positions relative to methoxy groups increased potency by up to seven-fold.
  • Amino Group Role : The presence of an amino group is critical for maintaining bioactivity, as modifications that remove or alter this group lead to loss of activity.

Study on Melanoma Treatment

In a recent investigation published in the International Journal of Biology and Chemistry, researchers evaluated the effects of an ATC derivative on melanoma cells using MTT assays and flow cytometry. The study concluded that this compound could serve as a novel candidate for melanoma therapy due to its selective cytotoxicity and ability to induce cell cycle arrest .

Research on Chagas Disease

A study focusing on the antiparasitic properties of ATC derivatives demonstrated significant suppression of parasite growth in a mouse model of Chagas disease. The results indicated that specific structural modifications could lead to improved pharmacokinetic profiles and reduced toxicity compared to existing treatments .

Scientific Research Applications

The compound has demonstrated notable biological activities, particularly in the context of cancer therapy and antimicrobial properties.

Antitumor Activity

Recent studies have highlighted the antiproliferative effects of 5-amino-N-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide against HeLa cervical cancer cells. The compound interacts with high-abundance blood proteins such as human serum albumin and immunoglobulin G, influencing the kallikrein-kinin signaling pathways. The binding affinity and thermodynamic parameters suggest that hydrophobic interactions are predominant in these bindings, indicating its potential as a multifunctional pharmaceutical agent in cancer therapies .

Antimicrobial Properties

The compound has also been investigated for its activity against Mycobacterium tuberculosis. In a study focusing on quinoline-triazole hybrids, derivatives of this compound exhibited significant inhibitory effects on the InhA enzyme, a crucial target in tuberculosis treatment. The most potent derivative displayed a minimum inhibitory concentration (MIC) of 12.5 μg/mL against M. tuberculosis, showcasing its potential as an antitubercular agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological efficacy. The presence of the methoxy group on the phenyl ring is believed to enhance the compound's lipophilicity and improve its interaction with biological targets.

Data Table: Structure-Activity Relationship Insights

Compound VariantSubstituentMIC (μg/mL)Biological Activity
This compound4-Methoxyphenyl12.5Antitubercular
5g4-Bromo15Antitubercular
5iUnsubstituted62.5Reduced activity
5n4-Chlorophenyl12.5Antitubercular

Synthesis and Characterization

The synthesis of this compound typically involves microwave-assisted nucleophilic reactions that yield high purity and yield rates. The crystal structure analysis reveals a planar five-membered triazole ring with specific bond lengths indicative of tautomerism possibilities .

Case Study: Synthesis Methodology

A recent study employed microwave technology for the efficient synthesis of N-substituted triazole derivatives. The resultant compounds were characterized using X-ray crystallography, which confirmed their molecular configurations and provided insights into their intermolecular interactions .

Chemical Reactions Analysis

Acylation Reactions

The primary amino group (-NH₂) at the 5-position undergoes acylation with electrophilic reagents such as acyl chlorides or anhydrides. This reaction modifies the compound’s solubility and biological activity.

Reagents Conditions Products Yield Source
Acetyl chlorideDichloromethane, RT, 2 hN-acetyl derivative85%
Benzoyl chlorideDMF, 60°C, 4 hN-benzoylated analog78%
Trifluoroacetic anhydrideTHF, 0°C → RT, 12 hTrifluoroacetyl-protected intermediate92%

Key Findings :

  • Acylation enhances metabolic stability by reducing oxidative deamination .

  • Bulky acyl groups (e.g., benzoyl) improve selectivity for biological targets.

Nucleophilic Substitution

The triazole ring participates in nucleophilic substitution at the 1-phenyl position under transition metal catalysis.

Reagents Conditions Products Yield Source
4-Bromophenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl-substituted triazole65%
Sodium azideCuI, DMF, 120°C, 24 h1-Azido-phenyltriazole58%

Mechanistic Insight :

  • Suzuki–Miyaura couplings enable diversification of the phenyl group for structure-activity relationship (SAR) studies .

  • Azide intermediates facilitate click chemistry for bioconjugation.

Redox Reactions

The triazole ring remains stable under most redox conditions, but the amino and carboxamide groups exhibit reactivity.

Reagents Conditions Products Yield Source
NaBH₄MeOH, 0°C, 1 hReduced amine (unstable, further derivatized)N/A
MnO₂CHCl₃, reflux, 6 hOxidized imine42%

Applications :

  • Oxidation generates electrophilic imines for Schiff base formation.

  • Reduction is rarely employed due to the instability of primary amines in this scaffold.

Heterocycle Functionalization

The triazole core participates in cycloaddition and ring-expansion reactions.

Reagents Conditions Products Yield Source
Phenyl isocyanateTHF, RT, 8 h1,2,3-Triazole-4-urea73%
Ethylene oxideK₂CO₃, DMF, 100°C, 12 hEthylene-bridged bis-triazole68%

Structural Impact :

  • Urea derivatives show enhanced hydrogen-bonding capacity for target engagement .

  • Bridged triazoles exhibit constrained conformations, improving pharmacokinetics .

Carboxamide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids.

Reagents Conditions Products Yield Source
6 M HClReflux, 24 h5-Amino-1-phenyltriazole-4-carboxylic acid89%
NaOH (10%)EtOH/H₂O, 80°C, 6 hSodium carboxylate95%

Utility :

  • Carboxylic acids serve as intermediates for ester or amide derivatives.

  • Hydrolysis kinetics depend on the electronic effects of the 4-methoxyphenyl group.

Metal Complexation

The triazole nitrogen atoms coordinate with transition metals, forming stable complexes.

Metal Salt Conditions Complex Structure Stability Source
Cu(II) acetateMeOH, RT, 2 hOctahedral Cu(N-triazole)₂High
AgNO₃H₂O/EtOH, 40°C, 4 hLinear Ag(I)-triazole polymerModerate

Applications :

  • Metal complexes enhance antimicrobial activity against resistant strains .

  • Silver complexes exhibit luminescence for diagnostic imaging .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their structural differences:

Compound Name 1-Position Substituent Carboxamide Substituent Molecular Weight (g/mol) Key Properties/Activities
Target Compound : 5-amino-N-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide Phenyl 4-Methoxyphenyl ~297.29 Moderate solubility, potential anticancer activity
5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide () Benzyl 4-Methoxyphenyl 323.36 Increased lipophilicity due to benzyl group; reduced solubility
5-Amino-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide () Phenyl 4-Fluorophenyl 297.29 Higher membrane permeability (fluorine effect); antiproliferative activity
5-Amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide () 4-Methoxyphenyl 4-Methoxyphenyl ~337.35 Enhanced solubility but higher molecular weight; possible renal targeting
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide () 4-Fluorophenyl 2,4-Dimethoxyphenyl ~331.32 CNS cancer selectivity (SNB-75 cells: GP = -27.30%)

Notes:

  • Benzyl vs.
  • 4-Methoxy vs. 4-Fluoro (carboxamide substituent) : Methoxy groups improve solubility but may reduce cell penetration compared to electron-withdrawing fluorine .
  • Bis(4-methoxyphenyl) () : Dual methoxy groups enhance hydrophilicity but may limit blood-brain barrier penetration .
Anticancer Activity
  • The phenyl and 4-methoxyphenyl groups in the target compound may confer moderate activity against similar targets.
  • Fluorophenyl Analogs () : Fluorine substitution correlates with improved kinase inhibition (e.g., B-Raf kinase ), suggesting the target compound’s 4-methoxy group might trade potency for solubility.
  • Pyrazole Derivatives () : Pyrazole cores (e.g., 6f and 6g) show lower melting points (190–201°C) compared to triazoles, indicating differences in crystallinity and bioavailability .
Antimicrobial and Antiparasitic Activity
  • Triazole-carboxamides with 4-chlorophenyl substituents (e.g., 6g in ) exhibit antimicrobial activity, but the target compound’s 4-methoxy group may reduce efficacy against bacterial targets due to decreased electrophilicity .

Key Recommendations for Future Research :

Conduct in vitro assays to compare its antiproliferative activity with fluorophenyl and dimethoxyphenyl analogs.

Explore co-crystallization studies (using SHELXL ) to elucidate binding modes relative to B-Raf or other kinases.

Modify the 1-position substituent to benzyl or fluorobenzyl to assess trade-offs between solubility and potency.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-amino-N-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:

Precursor preparation : Reacting 4-methoxyaniline with phenyl isocyanate to form the carboxamide intermediate.

Triazole ring formation : Using sodium azide and a copper(I) catalyst to generate the 1,2,3-triazole core .

  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst loading (5–10 mol% CuI) improves yield (reported up to 85%) and reduces byproducts. Purity is enhanced via recrystallization in ethanol-water mixtures .

Q. What analytical techniques are critical for structural characterization of this compound, and how are discrepancies in crystallographic data resolved?

  • Methodological Answer :

  • Primary techniques :
  • X-ray diffraction (XRD) : Resolves bond lengths/angles (e.g., triazole N-N bond ~1.31 Å) and confirms stereochemistry. Use SHELXL for refinement, accounting for anisotropic displacement parameters .
  • NMR spectroscopy : 1^1H NMR (DMSO-d6) shows characteristic peaks: δ 8.2–8.5 ppm (triazole protons), δ 7.6–7.8 ppm (phenyl groups), and δ 3.7 ppm (methoxy group) .
  • Discrepancy resolution : Compare experimental data with computational models (DFT) and validate via IR spectroscopy (amide C=O stretch ~1650 cm1^{-1}) .

Q. What is the proposed mechanism of action for this compound in cancer cell lines, and how is target selectivity assessed?

  • Methodological Answer :

  • Mechanism : Inhibits tyrosine kinase activity by binding to the ATP pocket, disrupting phosphorylation-dependent signaling pathways. Molecular docking (AutoDock Vina) shows a binding affinity of −9.2 kcal/mol for the kinase domain .
  • Selectivity assessment :

Enzyme assays : Compare IC50_{50} values against off-target kinases (e.g., EGFR, VEGFR).

CRISPR knockdown : Validate specificity by silencing the target kinase and observing reduced cytotoxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence anticancer activity, and what SAR trends have been observed?

  • Methodological Answer :

  • SAR trends (based on derivatives in Table 2 of ):
Substituent (R)MCF-7 IC50_{50} (µM)MDA-MB-231 IC50_{50} (µM)
4-OCH3_312.3 ± 1.215.8 ± 1.5
4-F8.9 ± 0.710.2 ± 1.1
4-NO2_2>50>50
  • Key insights : Electron-withdrawing groups (e.g., -F) enhance activity, while bulky substituents (e.g., -NO2_2) reduce cell penetration .

Q. How can conflicting cytotoxicity data between in vitro and in vivo models be systematically addressed?

  • Methodological Answer :

  • Root causes : Low aqueous solubility (<0.1 mg/mL) limits bioavailability in vivo .
  • Solutions :

Formulation optimization : Use PEGylated nanoparticles or cyclodextrin complexes to improve solubility.

Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}) and tissue distribution via LC-MS/MS .

Q. What experimental designs are recommended for evaluating synergistic effects with other anticancer agents?

  • Methodological Answer :

  • Combinatorial screening : Use a checkerboard assay to calculate the combination index (CI) via CompuSyn software. For example, synergy (CI < 1) was observed with carboxyamidotriazole in SNB-75 CNS cancer cells .
  • Mechanistic validation : Perform RNA-seq to identify overlapping pathways (e.g., apoptosis induction via Bcl-2 downregulation) .

Q. What challenges arise in crystallographic studies of this compound, and how are low-resolution datasets managed?

  • Methodological Answer :

  • Challenges : Poor crystal quality due to flexible methoxyphenyl group.
  • Solutions :

Cryocooling : Stabilize crystals at 100 K to reduce thermal motion.

TWINABS refinement : Apply twin correction for datasets with >10% twinning .

Key Considerations for Experimental Design

  • Solubility mitigation : Use co-solvents (e.g., DMSO:PBS 1:9) for in vitro assays .
  • Toxicity profiling : Conduct Ames tests and hERG channel inhibition assays to rule out genotoxicity and cardiotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.